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Compound of Interest

Compound Name: (2,6-Dibromopyridin-3-yl)methanol

Cat. No.: B151005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic

Resonance (NMR) data for (2,6-Dibromopyridin-3-yl)methanol. Due to the absence of

publicly available experimental spectra for this specific compound, this guide presents a

combination of predicted data and experimental data from structurally similar compounds. This

approach allows for a comprehensive understanding of the anticipated chemical shifts and

provides a valuable resource for the characterization of this and related molecules.

Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for (2,6-Dibromopyridin-3-yl)methanol are

summarized in the table below. These values are calculated based on established models that

consider the electronic environment of each carbon atom.
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Carbon Atom Predicted Chemical Shift (ppm)

C2 ~142

C6 ~142

C4 ~140

C3 ~135

C5 ~125

CH2OH ~60

Comparative 13C NMR Data of Related Compounds
To provide context and support for the predicted data, the following table summarizes the

experimental 13C NMR data for several structurally related pyridine derivatives. These

compounds share key structural features with (2,6-Dibromopyridin-3-yl)methanol and offer

valuable insights into the expected chemical shift ranges.
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Compoun
d

C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) C6 (ppm)
Other
(ppm)

(2,6-

Dibromopy

ridin-3-

yl)methano

l

(Predicted)

~142 ~135 ~140 ~125 ~142
~60

(CH2OH)

2-

Bromopyrid

ine

150.3 128.4 138.6 122.8 142.4 -

2,6-

Dichloropyr

idine

151.2 123.5 140.2 123.5 151.2 -

(6-

Bromopyrid

in-2-

yl)methano

l

162.2 118.9 139.3 121.2 141.5
64.5

(CH2OH)

(6-

Bromopyrid

in-3-

yl)methano

l

141.8 139.8 128.1 121.1 149.3
62.7

(CH2OH)

Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of 13C NMR spectra for

heterocyclic compounds such as (2,6-Dibromopyridin-3-yl)methanol.

1. Sample Preparation:

Dissolve approximately 10-50 mg of the solid compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl3, DMSO-d6).
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Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Nucleus: 13C

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker

instruments).

Acquisition Parameters:

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Relaxation Delay (d1): 2 seconds.

Acquisition Time: Approximately 1-2 seconds.

Processing:

Apply a line broadening factor of 1-2 Hz.

Fourier transform the free induction decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized

compound like (2,6-Dibromopyridin-3-yl)methanol, incorporating 13C NMR analysis.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

To cite this document: BenchChem. [Technical Guide: 13C NMR Data for (2,6-
Dibromopyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151005#13c-nmr-data-for-2-6-dibromopyridin-3-yl-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b151005?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

